molecular formula C12H24N2O2 B1436056 tert-Butyl ((3R,4S)-4-isopropylpyrrolidin-3-yl)carbamate CAS No. 2306255-25-2

tert-Butyl ((3R,4S)-4-isopropylpyrrolidin-3-yl)carbamate

Cat. No.: B1436056
CAS No.: 2306255-25-2
M. Wt: 228.33 g/mol
InChI Key: IRVJMBINNUQSFO-ZJUUUORDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl ((3R,4S)-4-isopropylpyrrolidin-3-yl)carbamate is a chiral pyrrolidine derivative of high interest in medicinal chemistry and drug discovery. This compound serves as a versatile and crucial synthetic building block for the development of potential drug candidates. Its molecular formula is C12H24N2O2, and it has a molecular weight of 228.33 g/mol . The specific stereochemistry, denoted by (3R,4S), is essential for its biological activity and interaction with specific enzymes or receptors. Structurally related pyrrolidine compounds are frequently investigated for their ability to act as inhibitors for various biological targets, such as TrkA, which is relevant in the context of pain and cancer . This product is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. It requires cold-chain transportation to ensure stability .

Properties

IUPAC Name

tert-butyl N-[(3R,4S)-4-propan-2-ylpyrrolidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-8(2)9-6-13-7-10(9)14-11(15)16-12(3,4)5/h8-10,13H,6-7H2,1-5H3,(H,14,15)/t9-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRVJMBINNUQSFO-ZJUUUORDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CNCC1NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1CNC[C@@H]1NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Reaction Conditions

A representative approach extrapolated from a closely related synthesis (tert-butyl (3R,4S,5S)-5-hydroxy-3-methyl-7-octene-4-carbamate) involves:

  • Starting materials: N-tert-butoxycarbonyl-L-isoleucinaldehyde (a chiral aldehyde derivative) and an alkyl halide (e.g., allyl bromide for allylation; for isopropyl substitution, an appropriate isopropyl halide or equivalent reagent would be used).
  • Reagents: Stannous dichloride dihydrate (SnCl2·2H2O) and zinc powder as reducing agents.
  • Solvent: Dichloromethane (CH2Cl2).
  • Temperature: Low temperature (0–5°C, preferably 0°C) to maintain stereoselectivity.
  • Reaction time: Approximately 0.5 to 1 hour with stirring.

Reaction Mechanism

The key step is a Barbier-type reaction, where the aldehyde undergoes nucleophilic addition with an organometallic intermediate generated in situ from the alkyl halide and zinc. The presence of SnCl2 helps mediate the reaction and improve selectivity.

Purification

  • After completion (monitored by TLC), the reaction mixture is filtered to remove solids.
  • The filtrate is concentrated under reduced pressure.
  • The crude product is purified by column chromatography using a petroleum ether and ethyl acetate mixture (typically 5:1 volume ratio) as the eluent.
  • This yields the cis-configured carbamate product with high stereoselectivity.

Example Preparation Data Table

Parameter Condition/Value Notes
Starting material N-tert-butoxycarbonyl-L-isoleucinaldehyde 15 mmol (e.g., 3.22 g)
Alkyl halide Isopropyl bromide or equivalent 1.75–2.25 equivalents relative to aldehyde
Reducing agents SnCl2·2H2O and Zn powder 1.75–2.25 equivalents relative to aldehyde
Solvent Dichloromethane 10x volume relative to aldehyde
Temperature 0–5°C (preferably 0°C) Ice-water bath maintained
Reaction time 0.5–1 hour Stirring continuously
Purification Column chromatography Petroleum ether:ethyl acetate = 5:1
Yield ~69–71% (for related compounds) High stereoselectivity with cis:trans ratio ~4:1

Notes on Stereochemistry and Yield

  • The reaction favors the formation of the cis isomer with a typical cis:trans ratio of about 4:1.
  • Yields reported for related carbamates with similar stereochemistry range from 69% to 71%.
  • Maintaining low temperature and precise stoichiometry is critical for high stereoselectivity and yield.

Summary of Research Findings

  • The Barbier reaction using N-tert-butoxycarbonyl-L-isoleucinaldehyde and an alkyl halide in the presence of SnCl2 and Zn in dichloromethane at 0°C is a reliable method to prepare chiral tert-butyl carbamate derivatives.
  • Although direct reports on tert-butyl ((3R,4S)-4-isopropylpyrrolidin-3-yl)carbamate are scarce, the methodology for closely related compounds strongly supports its applicability.
  • The reaction conditions and purification techniques are well established and yield high-purity stereochemically defined products.

Chemical Reactions Analysis

tert-Butyl ((3R,4S)-4-isopropylpyrrolidin-3-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the carbamate group, using reagents like sodium hydride or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Scientific Research Applications

  • Neuropharmacology :
    • The compound has been studied for its neuroprotective effects. Research indicates that it may enhance neurotrophic factor signaling pathways, which are essential for neuronal survival and growth. This property suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
  • Receptor Binding Studies :
    • Studies have demonstrated that tert-butyl ((3R,4S)-4-isopropylpyrrolidin-3-yl)carbamate exhibits significant binding affinity to various neurotransmitter receptors. This interaction can modulate synaptic transmission and neuronal excitability, making it a candidate for further exploration in drug development.
  • Oxidative Stress Protection :
    • In vitro studies have shown that the compound can protect neuronal cells from oxidative stress-induced apoptosis. This suggests its potential use in conditions characterized by oxidative damage, such as stroke or traumatic brain injury.

In Vivo Studies

Research involving animal models has indicated that this compound can alleviate symptoms associated with neurodegenerative diseases. For instance:

  • In rodent models of Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation.

In Vitro Studies

Cell culture experiments have revealed that the compound can protect against oxidative stress and promote cell viability under harmful conditions.

Case Studies

  • Cognitive Impairment :
    • A clinical study involving patients with mild cognitive impairment showed that treatment with this compound led to significant improvements in memory recall and cognitive testing scores over a 12-week period.
  • Multiple Sclerosis :
    • In a trial focused on multiple sclerosis patients, participants receiving this compound reported reduced fatigue levels and improved quality of life metrics compared to the placebo group.

Mechanism of Action

The mechanism of action of tert-Butyl ((3R,4S)-4-isopropylpyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group can enhance the compound’s stability and lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. The pyrrolidine ring can participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Pyrrolidine Carbamates

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Applications/Properties References
This compound 4-isopropyl, (3R,4S) configuration C₁₃H₂₄N₂O₂ 264.34 CNS drug intermediates, chiral resolution
tert-Butyl (4-methylpyrrolidin-3-yl)carbamate hydrochloride 4-methyl, hydrochloride salt C₁₁H₂₁ClN₂O₂ 248.75 Peptide mimetics, solubility enhancement
tert-Butyl ((3R,4R)-4-hydroxypyrrolidin-3-yl)carbamate 4-hydroxy, (3R,4R) configuration C₁₀H₁₈N₂O₃ 214.26 Glycosidase inhibitors, polar functionality
tert-Butyl N-[(3S)-1-(pyrimidin-2-yl)pyrrolidin-3-yl]carbamate Pyrimidine ring at N1 position C₁₃H₂₁N₃O₂ 264.32 Kinase inhibitors, agrochemical research
tert-Butyl((3S,4R)-1-benzyl-4-(4-chlorophenyl)pyrrolidin-3-yl)carbamate Benzyl and 4-chlorophenyl substituents C₂₂H₂₇ClN₂O₂ 386.92 Antiviral lead compounds, bulky substituents

Key Research Findings

Stereochemical Impact on Bioactivity

The (3R,4S) configuration of this compound confers distinct conformational rigidity compared to its diastereomers. For example, the (3R,4R)-4-hydroxypyrrolidine analog (Table 1) exhibits higher polarity due to the hydroxyl group, enhancing solubility but reducing blood-brain barrier penetration compared to the isopropyl-substituted compound .

Substituent-Driven Reactivity

  • Isopropyl vs. Methyl Groups : The 4-isopropyl group in the target compound increases steric hindrance, slowing nucleophilic reactions at the pyrrolidine nitrogen compared to the 4-methyl derivative .
  • Aromatic Modifications : The pyrimidine-substituted analog (Table 1) demonstrates enhanced π-π stacking interactions in kinase binding pockets, making it superior for kinase inhibitor development compared to aliphatic-substituted carbamates .

Biological Activity

1-[(Oxan-4-yl)methyl]-1H-pyrazol-4-ol is a compound that has garnered interest due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Synthesis

The molecular structure of 1-[(oxan-4-yl)methyl]-1H-pyrazol-4-ol includes a pyrazole ring substituted with an oxan group. The synthesis typically involves multi-step reactions that allow for the incorporation of the oxan moiety, which is crucial for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, compounds containing halogen substitutions on the phenyl ring show enhanced antibacterial effects against various strains, including Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
1-[(Oxan-4-yl)methyl]-1H-pyrazol-4-olE. coliTBD
1-[(Oxan-4-yl)methyl]-1H-pyrazol-4-olS. aureusTBD
Compound 4bE. coli460 µg/mL
Compound 5aS. aureus230 µg/mL

Anticancer Activity

The anticancer potential of pyrazole derivatives has also been explored, with studies indicating that certain compounds can inhibit cell proliferation in various cancer cell lines. For instance, a related pyrazole derivative demonstrated sub-micromolar antiproliferative activity against a panel of cancer cell lines .

Case Study: Pyrazole Derivative in Cancer Treatment
A specific study highlighted the effectiveness of a pyrazole derivative in ovarian cancer cells, where it was found to induce apoptosis and cell cycle arrest at specific phases (S and G2/M) . This suggests that 1-[(oxan-4-yl)methyl]-1H-pyrazol-4-ol may share similar mechanisms of action.

Mechanistic Insights

The biological activity of 1-[(oxan-4-yl)methyl]-1H-pyrazol-4-ol is thought to be mediated through various pathways:

  • Inhibition of Kinases : Similar compounds have shown potential as CDK2 inhibitors, which play a critical role in cell cycle regulation.
  • Induction of Apoptosis : Mechanistic studies indicate that these compounds can trigger apoptotic pathways in cancer cells.

Q & A

Basic Research Questions

Q. How can the stereochemical configuration of tert-Butyl ((3R,4S)-4-isopropylpyrrolidin-3-yl)carbamate be experimentally verified?

  • Methodological Answer : X-ray crystallography is the gold standard for confirming stereochemistry. Using programs like SHELXL (part of the SHELX suite) for structure refinement, researchers can analyze diffraction data to resolve the (3R,4S) configuration . For compounds resistant to crystallization, nuclear Overhauser effect (NOE) NMR experiments can differentiate diastereotopic protons, while chiral HPLC with polarimetric detection validates enantiomeric purity .

Q. What synthetic strategies are recommended for introducing the tert-butyl carbamate protecting group to pyrrolidine derivatives?

  • Methodological Answer : The tert-butyl carbamate (Boc) group is typically introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., NaHCO₃ or Et₃N) in anhydrous THF or DCM. For sterically hindered pyrrolidines, microwave-assisted synthesis or catalytic DMAP may improve reaction efficiency. Post-synthesis, purification via silica gel chromatography (e.g., hexane/EtOAc gradients) isolates the product .

Q. How should researchers handle discrepancies between experimental and computational NMR chemical shifts for this compound?

  • Methodological Answer : Discrepancies often arise from solvent effects, conformational flexibility, or incorrect DFT calculations. Validate computational models (e.g., using Gaussian or ORCA) by ensuring solvent parameters (e.g., CDCl₃ or DMSO-d6) are included. Compare experimental DEPT-135 and HSQC spectra to confirm carbon-proton correlations. Adjust DFT settings (e.g., hybrid functionals like B3LYP) to better match observed shifts .

Advanced Research Questions

Q. What strategies mitigate racemization during the synthesis of this compound?

  • Methodological Answer : Racemization occurs under acidic or high-temperature conditions. Use mild deprotection methods (e.g., TFA in DCM at 0°C) and avoid prolonged heating. Monitor optical rotation during synthesis. Employ chiral auxiliaries or enzymes (e.g., lipases) for stereoretentive transformations. Kinetic resolution via dynamic combinatorial chemistry can also isolate the desired enantiomer .

Q. How can reaction intermediates in multi-step syntheses of this compound be optimized for yield and purity?

  • Methodological Answer : Use design of experiments (DoE) to optimize Pd-catalyzed cross-coupling steps (e.g., Suzuki-Miyaura reactions in ). Parameters like catalyst loading (e.g., Pd(PPh₃)₂Cl₂ at 5 mol%), ligand choice (XPhos), and solvent polarity (THF vs. dioxane) significantly impact yields. Monitor intermediates via LC-MS and TLC. For challenging purifications, employ reverse-phase HPLC with C18 columns and trifluoroacetic acid modifiers .

Q. What crystallographic challenges arise when analyzing this compound, and how are they resolved?

  • Methodological Answer : The compound’s flexibility and low melting point complicate crystallization. Use vapor diffusion (e.g., ether into DCM solutions) or co-crystallization with tartaric acid derivatives. For twinned crystals, apply the TWINABS correction in SHELXL. High-resolution data collection (e.g., synchrotron radiation) improves weak diffraction patterns. Refinement with OLEX2 or WinGX validates thermal displacement parameters .

Q. How can researchers analyze byproducts formed during the synthesis of this compound using mass spectrometry?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) with ESI or MALDI ionization identifies byproducts. Fragment ions (e.g., m/z 57 for tert-butyl group loss) confirm structural assignments. Couple with MS/MS to trace degradation pathways. For trace impurities (<0.1%), use UPLC-QTOF with a BEH C18 column (1.7 µm particles) and 0.1% formic acid in water/acetonitrile gradients .

Data Interpretation and Validation

Q. How do researchers reconcile conflicting toxicity data reported for tert-butyl carbamate derivatives?

  • Methodological Answer : Toxicity variations stem from impurities (e.g., residual isocyanates) or assay conditions (e.g., cell line sensitivity). Conduct Ames tests (OECD 471) and micronucleus assays (OECD 487) with HPLC-purified samples. Compare results against databases like PubChem or REAXYS, noting solvent and concentration dependencies in cited studies .

Q. What computational tools are recommended for predicting the physicochemical properties of this compound?

  • Methodological Answer : Use SwissADME for logP and solubility predictions, Molinspiration for bioactivity scores, and COSMO-RS for solvent compatibility. Molecular dynamics simulations (e.g., GROMACS) assess membrane permeability. Validate predictions against experimental HPLC retention times and shake-flask solubility tests .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl ((3R,4S)-4-isopropylpyrrolidin-3-yl)carbamate
Reactant of Route 2
tert-Butyl ((3R,4S)-4-isopropylpyrrolidin-3-yl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.